(-)-Bicuculline
CAS No.: 19730-80-4
VCID: VC0009332
Molecular Formula: C20H17NO6
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Bicuculline is a light-sensitive phthalide-isoquinoline compound that acts as a competitive antagonist of GABA~A~ receptors . Originally identified in plant alkaloid extracts in 1932 , it has been isolated from various plants, including Dicentra cucullaria, Adlumia fungosa, and several Corydalis species . Bicuculline blocks the inhibitory action of GABA receptors, mimicking epilepsy and causing convulsions, a property utilized in in vitro studies of epilepsy . It is also used to isolate glutamatergic receptor function . Bicuculline primarily affects ionotropic GABA~A~ receptors, which are ligand-gated ion channels that facilitate the passing of chloride ions across the cell membrane, thereby inhibiting the target neuron . These receptors are major targets for benzodiazepines and related anxiolytic drugs . Bicuculline competitively inhibits GABA binding to GABA~A~ receptors, and GABA competitively inhibits bicuculline binding . Studies suggest that bicuculline binds at the orthosteric site, interacting with additional sites to GABA, stabilizing the receptor in a closed state and acting as an allosteric inhibitor . Bicuculline is chemically unstable, converting in solution to bicucine, a less active convulsant . This conversion, involving the opening of a lactone ring, occurs most readily at physiological pH . Bicuculline quaternary salts, such as bicuculline methiodide, and (+)-tubocurarine also affect SK (small conductance) calcium-activated potassium channels . Hydrastine is a compound with a very similar structure to bicuculline . |
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CAS No. | 19730-80-4 |
Product Name | (-)-Bicuculline |
Molecular Formula | C20H17NO6 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | (6S)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
Standard InChI | InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18+/m1/s1 |
Standard InChIKey | IYGYMKDQCDOMRE-MSOLQXFVSA-N |
SMILES | CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
Synonyms | (6S)-6-[(5R)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one |
PubChem Compound | 185838 |
Last Modified | Feb 18 2024 |
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